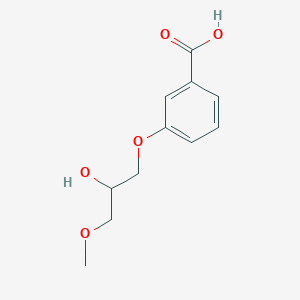![molecular formula C8H10F2O2 B15201036 Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(difluoromethyl)bicyclo[111]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions using specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic methodologies. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with consistent quality .
化学反应分析
Types of Reactions
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学研究应用
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
作用机制
The mechanism by which methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to specific physiological effects .
相似化合物的比较
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds share a similar bicyclic structure but differ in the substitution pattern and ring strain.
Bicyclo[1.1.1]pentanes: Other derivatives of bicyclo[1.1.1]pentane with different functional groups can be compared to highlight the unique properties imparted by the difluoromethyl group.
Uniqueness
Methyl 3-(difluoromethyl)bicyclo[11This group can improve the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
属性
分子式 |
C8H10F2O2 |
|---|---|
分子量 |
176.16 g/mol |
IUPAC 名称 |
methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O2/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h5H,2-4H2,1H3 |
InChI 键 |
NBZHHAQFGIUEEV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C12CC(C1)(C2)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-cyclopropyl-6-hydroxy-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B15200958.png)
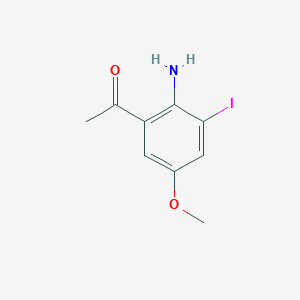
![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)


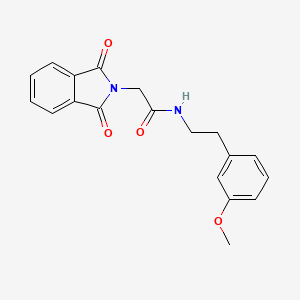
![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)

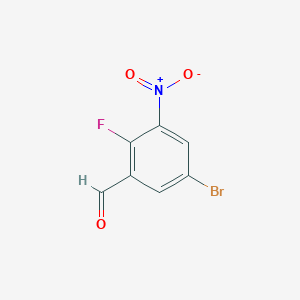
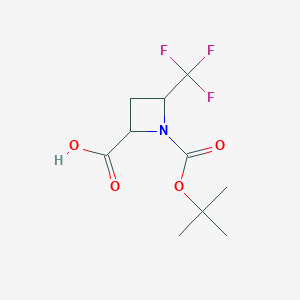
![3,5,5'-Trimethyl-1'H-[1,3'-bipyrazol]-4'-amine](/img/structure/B15201029.png)
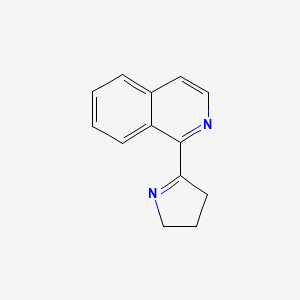
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
